N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide generally involves multi-step processes. Starting from commercially available precursors, the synthetic route typically includes:
The formation of 3-cyclopropyl-6-oxopyridazine through cyclization reactions.
Alkylation of 3-cyclopropyl-6-oxopyridazine to yield the pyridazinone intermediate.
Subsequent reaction with 2-bromoethylamine to introduce the ethyl moiety.
The final sulfonation step involves reacting the intermediate with 2-(4-ethylphenoxy)ethanesulfonyl chloride to yield the target compound.
Reaction Conditions: Reactions usually occur under mild to moderate conditions, employing solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium or bases like sodium hydride may be used to facilitate certain steps.
Industrial Production Methods: On an industrial scale, the synthesis might involve:
Optimization of reaction conditions to improve yield and purity.
Utilization of continuous flow reactors for increased efficiency.
Implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can occur using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Common reactions include nucleophilic substitution with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : Occurs in aqueous or organic solvents at varying temperatures depending on the desired oxidation state.
Reduction: : Often carried out in alcohol or ether solvents under inert atmosphere to prevent oxidation.
Substitution: : Solvents like acetone or ethanol are typically used.
Major Products Formed from These Reactions
Oxidation: Leads to the formation of carboxylated or hydroxylated derivatives.
Reduction: Produces amines or alcohols depending on the starting material.
Substitution: Results in modified sulfonamides with diverse functional groups.
Scientific Research Applications: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide has shown potential in several research fields:
Chemistry: : Utilized in developing advanced synthetic methodologies and reaction mechanisms.
Biology: : Investigated for its role in modulating biochemical pathways and enzyme activities.
Medicine: : Examined as a potential therapeutic agent for its anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects by interacting with specific molecular targets, altering biochemical pathways, and modulating physiological responses.
Molecular Targets and Pathways Involved
Binds to enzymes such as kinases, altering their activity.
Modulates signaling pathways involved in cell growth, differentiation, and apoptosis.
Affects gene expression by interacting with transcription factors.
Comparison with Similar Compounds: When compared to other compounds with similar structures, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenoxy)ethanesulfonamide: : Lacks the ethyl group on the phenoxy moiety, resulting in different reactivity and potency.
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide: : The methyl substitution alters the electronic properties and interaction with molecular targets.
The compound's distinct chemical structure and versatile reactivity profile make it a valuable subject of study across multiple scientific disciplines.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-15-3-7-17(8-4-15)26-13-14-27(24,25)20-11-12-22-19(23)10-9-18(21-22)16-5-6-16/h3-4,7-10,16,20H,2,5-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMSRXVUPQWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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